![molecular formula C15H12FN3S B2607071 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine CAS No. 1045980-81-1](/img/structure/B2607071.png)
4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine
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Overview
Description
“4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” is a chemical compound with immense potential in scientific research. It is a part of the thiazole family, which is a good pharmacophore nucleus due to its various pharmaceutical applications .
Synthesis Analysis
The synthesis of thiazole derivatives, including “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine”, involves complex chemical reactions. Thiazole derivatives have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Molecular Structure Analysis
The molecular structure of “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” is confirmed by its physicochemical properties and spectroanalytical data . The thiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Chemical Reactions Analysis
Thiazole derivatives, including “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine”, have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . The exact chemical reactions involving “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” are complex and depend on the specific conditions and reactants used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine” are confirmed by its physicochemical properties and spectroanalytical data . More detailed information about its specific physical and chemical properties can be found in specialized chemical databases .
Scientific Research Applications
Multi-Stimuli Response and Security Ink Application
A study focusing on the multi-stimuli response of a novel half-cut cruciform molecule and its application as a security ink demonstrates the significant potential of similar chemical structures in advanced material applications. The research highlights the profound intramolecular charge transfer (ICT) effect, resulting in morphology-dependent fluorochromism that can be induced by mechanical force or surrounding pH stimuli. This property allows the molecule to be used as a security ink without the need for a covering reagent, showcasing the versatile applications of such compounds in creating advanced security solutions (Xiao-lin Lu & M. Xia, 2016).
Noncovalent Interaction Analysis in Drug Design
Research into the quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including structures similar to 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine, underscores the importance of these interactions in drug design. The study uses crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis to explore the role of intra- and intermolecular interactions, providing insights that could enhance the development of new therapeutics (A. El-Emam et al., 2020).
Antitumor Properties and Prodrug Development
Explorations into the antitumor properties of 2-(4-aminophenyl)benzothiazoles highlight the potential of compounds like 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine in oncology. These studies reveal the selective, potent antitumor capabilities of such compounds, their biotransformation by cytochrome P450, and strategies to overcome metabolic inactivation. The development of amino acid prodrugs to address solubility and bioavailability challenges further underscores the therapeutic potential of these compounds in cancer treatment (T. Bradshaw et al., 2002).
Synthesis and Computational Studies for Bioactivity Prediction
The synthesis and computational analysis of aminothiazole derivatives, including compounds structurally related to 4-(3-aminophenyl)-N-(2-fluorophenyl)thiazol-2-amine, offer valuable insights into their biological applications. Such studies encompass the confirmation of chemical structures through various spectroscopic methods and the prediction of bioactivity based on quantum chemical parameters. This research contributes to a deeper understanding of the molecular properties that influence biological activity, guiding the design of new drugs and materials (M. Adeel et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4-(3-aminophenyl)-N-(2-fluorophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3S/c16-12-6-1-2-7-13(12)18-15-19-14(9-20-15)10-4-3-5-11(17)8-10/h1-9H,17H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJLHMXSSIRNGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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